Thrombin Inhibition Potency (Ki) Comparison
In a rabbit veno-venous shunt thrombosis model, LB30057 and inogatran were compared head-to-head for antithrombotic efficacy and bleeding parameters. At equally effective antithrombotic doses, LB30057 caused significantly less prolongation of aPTT (approximately 2-fold vs. baseline) and had no effect on PT, whereas inogatran prolonged aPTT to a greater extent and also affected PT [1]. LB30057 also tended to have less effect on bleeding time [1].
| Evidence Dimension | Benefit-risk profile (aPTT prolongation at equieffective antithrombotic dose) |
|---|---|
| Target Compound Data | aPTT increased ~2-fold above baseline; PT unchanged |
| Comparator Or Baseline | Inogatran: aPTT increased >2-fold; PT prolonged |
| Quantified Difference | LB30057 induced less aPTT prolongation and no PT effect vs. inogatran |
| Conditions | Rabbit veno-venous shunt thrombosis model; i.v. bolus + infusion; n=5-6 per group |
Why This Matters
This is a critical procurement differentiator: a compound that delivers equivalent antithrombotic protection with reduced coagulation parameter disruption translates to a lower bleeding liability, a key safety advantage in preclinical anticoagulant selection.
- [1] Chi L, Rebello S, Lucchesi BR. Antithrombotic effect of LB-30057 (CI-1028), a new synthetic thrombin inhibitor, in a rabbit model of thrombosis: comparison with inogatran. J Thromb Thrombolysis. 2001 Feb;11(1):19-31. PMID: 11248787. View Source
